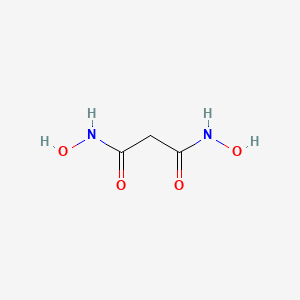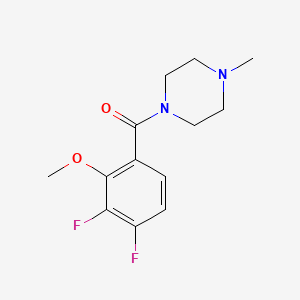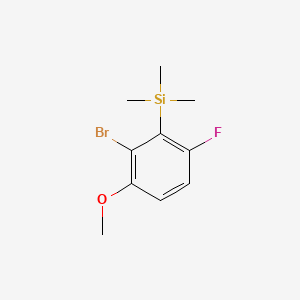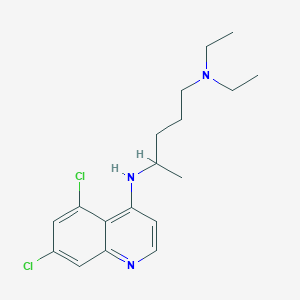
n4-(5,7-Dichloroquinolin-4-yl)-n1,n1-diethylpentane-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-(5,7-Dichloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine is a quinoline derivative known for its significant biological activities Quinoline derivatives are widely recognized for their therapeutic potential, particularly in the fields of medicine and pharmacology
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(5,7-Dichloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine typically involves the reaction of 5,7-dichloroquinoline with N1,N1-diethylpentane-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as stannous chloride dihydrate or indium chloride . The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
化学反应分析
Types of Reactions
N4-(5,7-Dichloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms on the quinoline ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
N4-(5,7-Dichloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an antimalarial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
作用机制
The mechanism of action of N4-(5,7-Dichloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound is believed to inhibit the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . The compound also exhibits antimicrobial activity by interfering with bacterial DNA synthesis and promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase .
相似化合物的比较
Similar Compounds
Chloroquine: Another quinoline derivative with antimalarial activity.
Quinine: A natural alkaloid with antimalarial properties.
Mefloquine: A synthetic quinoline derivative used as an antimalarial drug.
Uniqueness
N4-(5,7-Dichloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities. Its diethylpentane-1,4-diamine moiety enhances its lipophilicity and cellular uptake, making it more effective in targeting intracellular pathogens compared to other similar compounds.
属性
CAS 编号 |
5437-27-4 |
|---|---|
分子式 |
C18H25Cl2N3 |
分子量 |
354.3 g/mol |
IUPAC 名称 |
4-N-(5,7-dichloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C18H25Cl2N3/c1-4-23(5-2)10-6-7-13(3)22-16-8-9-21-17-12-14(19)11-15(20)18(16)17/h8-9,11-13H,4-7,10H2,1-3H3,(H,21,22) |
InChI 键 |
HKRWSMQLFBBOGZ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCC(C)NC1=C2C(=CC(=CC2=NC=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


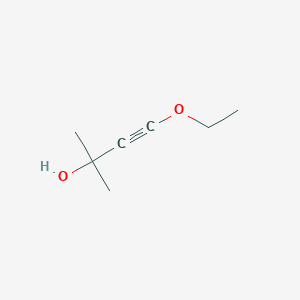
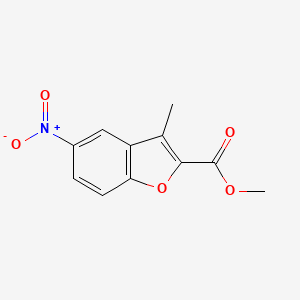
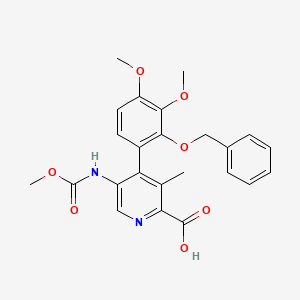

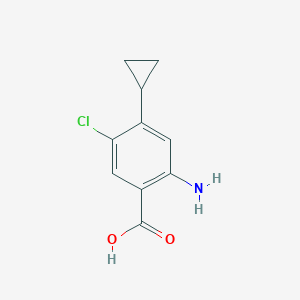
![2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide](/img/structure/B14016759.png)
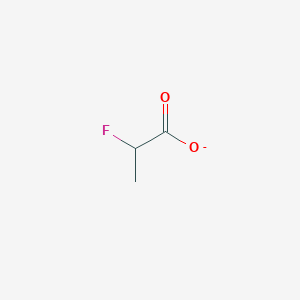
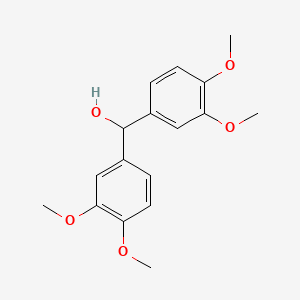
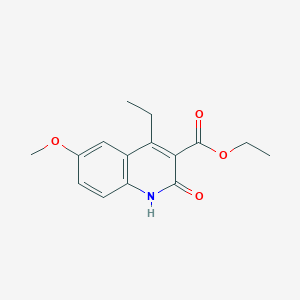
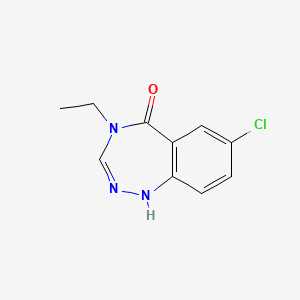
![Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14016791.png)
